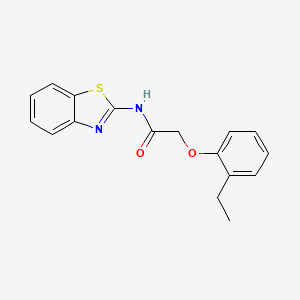

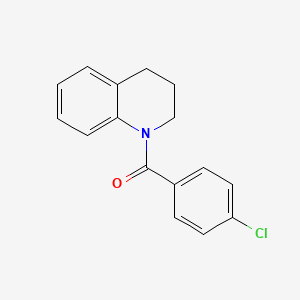

N-1,3-benzothiazol-2-yl-2-(2-ethylphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-1,3-benzothiazol-2-yl-2-(2-ethylphenoxy)acetamide" is a benzothiazole derivative. Benzothiazoles and their derivatives play a crucial role in the development of intermediate molecules for various pharmacologically active agents.

Synthesis Analysis

- Kumar et al. (2020) describe the synthesis of benzothiazole derivatives, including N-1,3-benzothiazol-2-yl-2-(2-ethylphenoxy)acetamide, through condensation reactions. These compounds were synthesized using 2-(4-aminophenoxy)-N-(benzo[d]thiazol-2-yl)acetamide with substituted acetophenones in ethanol in the presence of glacial acetic acid (Kumar, 2020).

Molecular Structure Analysis

- Balijapalli et al. (2017) investigated the molecular structure of N-(benzo[d]thiazol-2-yl) acetamides, noting that hydrogen bonding plays a significant role in their molecular assemblies (Balijapalli, 2017).

Chemical Reactions and Properties

- The study by Kumar et al. (2020) also explored the chemical reactions of these derivatives, particularly focusing on their biological activity as COX-2 inhibitors (Kumar, 2020).

Physical Properties Analysis

- Yu et al. (2014) synthesized similar benzothiazole derivatives and characterized them using IR, NMR, and elemental analyses, providing insights into their physical properties (Yu, 2014).

Chemical Properties Analysis

- Duran and Canbaz (2013) determined the acidity constants (pKa values) of benzothiazole acetamide derivatives, providing critical information on their chemical properties (Duran, 2013).

科学的研究の応用

Synthesis and Structural Modifications

Benzothiazole derivatives, including N-1,3-benzothiazol-2-yl-2-(2-ethylphenoxy)acetamide, are explored for their synthesis and structural modifications to enhance biological activity and stability. For instance, modifications to the benzothiazole ring have been studied to improve metabolic stability and in vitro potency against specific biological targets like phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) (Stec et al., 2011). Another study synthesized a range of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems to evaluate their antitumor activity, highlighting the compound's relevance in cancer research (Yurttaş et al., 2015).

Potential Therapeutic Applications

Research into benzothiazole derivatives has demonstrated their potential in treating various diseases due to their diverse biological activities. For example, certain benzothiazole derivatives have shown significant anti-inflammatory and analgesic properties, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) (Kumar et al., 2020). Furthermore, the synthesis and biological evaluation of benzothiazole β-lactam conjugates have revealed moderate antimicrobial activities and potential as antimalarial medicines, indicating the compound's utility in addressing infectious diseases (Alborz et al., 2018).

Chemical and Biological Interactions

Studies have also focused on the chemical properties of benzothiazole derivatives and their interactions with biological molecules. For instance, spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have explored their ligand-protein interactions and potential in photovoltaic efficiency modeling, underscoring the compound's versatility beyond therapeutic applications (Mary et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(2-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-2-12-7-3-5-9-14(12)21-11-16(20)19-17-18-13-8-4-6-10-15(13)22-17/h3-10H,2,11H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSZFMXFGBPVOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-2-(2-ethylphenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5572570.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

![2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)

![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)

![6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5572637.png)

![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)

![6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)

![1-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5572655.png)